4(3H)-Pyrimidinone, 3-(4-methylphenyl)-2-phenyl- is a compound with significant potential in medicinal chemistry and biological research. It belongs to the class of pyrimidinones, which are heterocyclic compounds containing a pyrimidine ring fused with a carbonyl group. This specific compound is characterized by the presence of a 4-methylphenyl and a phenyl substituent, contributing to its unique chemical properties and biological activities.
This compound can be synthesized through various methods, including the Biginelli reaction, which is a well-known multi-component condensation reaction. It can also be sourced from chemical suppliers specializing in fine chemicals and research materials, such as BenchChem.
4(3H)-Pyrimidinone, 3-(4-methylphenyl)-2-phenyl- is classified under the following categories:
The synthesis of 4(3H)-Pyrimidinone, 3-(4-methylphenyl)-2-phenyl- typically involves the Biginelli reaction. This reaction combines an aldehyde (4-methylbenzaldehyde), a β-ketoester (ethyl acetoacetate), and urea under acidic conditions to yield the desired pyrimidinone structure.
The molecular structure of 4(3H)-Pyrimidinone, 3-(4-methylphenyl)-2-phenyl- features a pyrimidine ring with two substituents:
Property | Value |
---|---|
IUPAC Name | 3-(4-methylphenyl)-2-phenylpyrimidin-4-one |
InChI | InChI=1S/C17H14N2O/c1-13-7-9... |
InChI Key | YAEJSSBATRPNEG-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC=C(C=C1)N2C(=O)C=CN=C2C3=CC=CC=C3 |
4(3H)-Pyrimidinone, 3-(4-methylphenyl)-2-phenyl- can undergo several types of chemical reactions:
The mechanism of action for 4(3H)-Pyrimidinone, 3-(4-methylphenyl)-2-phenyl- primarily involves its interaction with biological targets:
4(3H)-Pyrimidinone, 3-(4-methylphenyl)-2-phenyl- has several applications across different fields:
CAS No.:
CAS No.:
CAS No.:
CAS No.: 1152-76-7
CAS No.: 90176-82-2